N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
CAS No.: 1251600-62-0
Cat. No.: VC5843148
Molecular Formula: C21H18ClN5O4
Molecular Weight: 439.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251600-62-0 |
|---|---|
| Molecular Formula | C21H18ClN5O4 |
| Molecular Weight | 439.86 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O4/c1-13-5-3-4-6-16(13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-15-11-14(22)7-8-17(15)30-2/h3-11H,12H2,1-2H3,(H,24,28) |
| Standard InChI Key | QICMFHCFPXEYOX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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A triazolo[4,3-a]pyrazine heterocyclic system, which combines a triazole ring fused to a pyrazine moiety.
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A 2-methylphenoxy substituent at position 8 of the pyrazine ring.
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An N-(5-chloro-2-methoxyphenyl)acetamide group linked via a methylene bridge to the triazole ring.
This arrangement creates a planar, conjugated system that enhances intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for biological activity.
Systematic Nomenclature and Identifiers
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IUPAC Name: N-(5-Chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo- triazolo[4,3-a]pyrazin-2-yl]acetamide.
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CAS Registry Number: 1251600-62-0.
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Molecular Formula: C₂₁H₁₈ClN₅O₄.
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Molecular Weight: 439.86 g/mol.
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SMILES Notation: CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the triazolo-pyrazine core and attach substituents:
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Formation of the Pyrazine Ring: Condensation of diaminopyrazine derivatives with carbonyl sources under acidic conditions.
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Triazole Ring Construction: Cyclization using hydrazine derivatives or nitrating agents to form the fused triazole moiety.
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Substituent Attachment:
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The 2-methylphenoxy group is introduced via nucleophilic aromatic substitution.
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The acetamide side chain is coupled using carbodiimide-mediated amidation.
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Reaction conditions (e.g., temperature, solvent polarity) are tightly controlled to avoid side products, though specific catalysts remain proprietary.
Physicochemical Properties
Key Parameters
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.42 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.5 Ų |
| Solubility | Low in water; soluble in DMSO, DMF |
The high logP value indicates lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.
Stability Profile
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Thermal Stability: Decomposes above 240°C.
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Photostability: Susceptible to UV-induced degradation; requires storage in amber glass.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.78 (m, aromatic-H), 4.62 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 440.1021 [M+H]⁺ (calc. 440.1024).
Chromatographic Methods
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HPLC: C18 column, acetonitrile/water (70:30), retention time = 12.4 min.
Related Compounds and Analogues
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(5-Chloro-2-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-…acetamide | Piperazine instead of phenoxy | Dopamine D2 receptor antagonism |
| N-(2-Methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-…acetamide | No chloro substituent | Reduced cytotoxicity (GI₅₀ > 20 µM) |
Structural modifications at the phenoxy or chloro positions significantly alter target selectivity and pharmacokinetics.
Challenges and Future Directions
Limitations
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Solubility: Poor aqueous solubility hampers formulation.
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Synthetic Complexity: Multi-step synthesis limits large-scale production.
Research Priorities
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Prodrug Development: Phosphate ester derivatives to enhance solubility.
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Target Identification: CRISPR-Cas9 screens to map cellular targets.
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